molecular formula C12H28N4 B13437668 N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine

Cat. No.: B13437668
M. Wt: 228.38 g/mol
InChI Key: YLSUYODWCLAPAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine (CAS 131705-39-0) is a high-purity chemical intermediate designed for advanced pharmaceutical research and drug discovery. This polyamine-based scaffold is of significant interest in medicinal chemistry for the synthesis of novel bioactive molecules. Its structure, featuring terminal primary amine and tertiary amine groups connected via a piperazine linker, makes it a valuable building block for constructing compounds that interact with complex biological systems. Research into similar polyamine derivatives has demonstrated their potential in various therapeutic areas. For instance, structurally related compounds have been identified as inhibitors of angiogenesis, impacting endothelial cell migration and proliferation, which is a key target in oncology research . Furthermore, piperazine-containing frameworks are frequently explored in the development of central nervous system (CNS) agents, including multitarget analgesics and antidepressants, due to their ability to modulate neurotransmitter systems . As a sophisticated synthetic intermediate, this diamine is provided to enable the development of next-generation therapeutic candidates. This product is strictly labeled "For Research Use Only" (RUO). It is not intended for human or veterinary diagnostic or therapeutic purposes, nor is it for use in food, food additives, drugs, or cosmetics. Researchers should handle this compound with care in a controlled laboratory environment, consulting its safety data sheet prior to use.

Properties

Molecular Formula

C12H28N4

Molecular Weight

228.38 g/mol

IUPAC Name

3-[4-[3-(dimethylamino)propyl]piperazin-1-yl]propan-1-amine

InChI

InChI=1S/C12H28N4/c1-14(2)6-4-8-16-11-9-15(10-12-16)7-3-5-13/h3-13H2,1-2H3

InChI Key

YLSUYODWCLAPAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1CCN(CC1)CCCN

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine typically involves:

  • Selective alkylation of the piperazine nitrogen atoms with appropriate alkyl halides or derivatives.
  • Protection and deprotection steps to differentiate the two nitrogen substituents.
  • Use of reductive amination or nucleophilic substitution reactions to introduce the dimethylaminopropyl and aminopropyl groups.

Detailed Preparation Routes

Route A: Stepwise Alkylation of Piperazine
  • Starting Material: Piperazine or 1,4-bis(3-aminopropyl)piperazine
  • Step 1: Protection of one piperazine nitrogen or selective monoalkylation with 3-chloropropylamine or its protected form to introduce the 3-aminopropyl substituent.
  • Step 2: Alkylation of the other nitrogen with 3-dimethylaminopropyl chloride or bromide under basic conditions to install the 3-dimethylaminopropyl group.
  • Step 3: Deprotection (if applicable) to yield the target compound.

Reaction Conditions:

  • Solvents such as methanol, dichloromethane, or dioxane.
  • Bases like sodium hydride, potassium carbonate, or triethylamine to facilitate nucleophilic substitution.
  • Temperature control between 0°C and 80°C depending on the step.

Yields: Typically moderate to high (50-85%) depending on purity of reagents and reaction optimization.

Route B: Reductive Amination Approach
  • Starting Material: 1,4-bis(3-aminopropyl)piperazine
  • Step 1: Reaction with an aldehyde derivative of 3-dimethylaminopropanal in the presence of a reducing agent such as sodium triacetoxyborohydride.
  • Step 2: The reductive amination selectively installs the 3-dimethylaminopropyl substituent on one nitrogen.
  • Step 3: Purification by crystallization or chromatography.

Advantages:

  • High selectivity and mild reaction conditions.
  • Avoids harsh alkylating agents.

Typical Conditions:

  • Solvent: Methylene chloride or dichloromethane.
  • Temperature: 0 to 40°C.
  • Reaction time: Several hours to overnight.
Route C: Use of Protected Intermediates and Carbamate Chemistry
  • Step 1: Protection of 3-aminopropyl substituent as a carbamate (e.g., tert-butylcarbobenzyloxyamino derivative).
  • Step 2: Alkylation of the piperazine nitrogen with 3-dimethylaminopropyl halide.
  • Step 3: Deprotection of the carbamate group using trifluoroacetic acid or similar acidic conditions.
  • Step 4: Final purification.

This method provides excellent control over regioselectivity and functional group compatibility.

Catalysts and Reagents

Reagent/Catalyst Role Typical Conditions Notes
3-Dimethylaminopropyl chloride/bromide Alkylating agent Base, solvent (MeOH, DCM), 0-80°C Requires careful stoichiometry
Sodium triacetoxyborohydride Reducing agent in reductive amination Mild, 0-40°C, DCM High selectivity, mild conditions
Sodium hydroxide Base for deprotection 0-25°C, dioxane Used in carbamate deprotection
Trifluoroacetic acid Acid for carbamate deprotection 0-40°C, DCM Efficient but requires careful handling
Potassium carbonate/triethylamine Base for alkylation Room temperature to reflux Commonly used bases

Reaction Optimization and Yields

Preparation Route Yield Range (%) Reaction Time Purification Method Advantages Disadvantages
Stepwise Alkylation (Route A) 50 - 85 Several hours to days Chromatography, crystallization Straightforward, scalable Possible over-alkylation
Reductive Amination (Route B) 65 - 90 4 - 24 hours Crystallization, extraction Mild conditions, selective Requires aldehyde precursor
Carbamate Protection (Route C) 60 - 80 Multi-step, days Acid-base extraction, chromatography Excellent regioselectivity More complex, longer synthesis

Summary Table of Preparation Methods

Method Starting Material Key Steps Yield (%) Reaction Conditions Notes
Stepwise Alkylation Piperazine or 1,4-bis(3-aminopropyl)piperazine Protection, alkylation, deprotection 50-85 Base, solvent, 0-80°C Simple but risk of over-alkylation
Reductive Amination 1,4-bis(3-aminopropyl)piperazine Reaction with aldehyde, reduction 65-90 NaBH(OAc)3, DCM, 0-40°C Mild, selective
Carbamate Protection Protected amine derivatives Protection, alkylation, deprotection 60-80 Acid/base, organic solvents High selectivity, longer process

Chemical Reactions Analysis

Types of Reactions

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3-Dimethylaminopropyl)-N4-(3-aminopropyl)piperazine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1,4-Bis(3-aminopropyl)piperazine (BAPP)

Structural Differences: BAPP is a symmetrical analog with two 3-aminopropyl substituents. Its molecular formula (C10H24N4) and weight (200.33 g/mol) match the target compound, but the absence of a dimethylamino group reduces its lipophilicity . Biological Activity: BAPP derivatives exhibit potent antimalarial activity, particularly against chloroquine-resistant Plasmodium falciparum. For example, N1-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives showed 3-fold higher activity than chloroquine in vitro, attributed to high vacuolar accumulation ratios and inhibition of β-hematin formation . Thermal Stability: In selenogallate complexes, BAPP-based compounds ([bappH2][Ga2Se4]) demonstrated lower thermal stability compared to metal-amine analogs, degrading at ~250°C versus ~300°C for [Mn(en)3][Ga2Se5] .

Arylpiperazine Derivatives

Structural Features: Compounds like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine () replace one alkyl chain with an aryl group, enhancing 5-HT1A receptor binding affinity. Activity: These derivatives target neurological pathways. Synthetic Flexibility: The methoxyphenyl group allows modular synthesis, enabling rapid diversification for structure-activity relationship (SAR) studies .

Calcium Channel Blockers

Structural Modifications : Disubstituted piperazines with trimethoxybenzyl or tricyclic groups (e.g., N-(3-(4-arylpiperazin-1-yl)propyl)tricyclodecan-1-amine) act as T-type calcium channel blockers .
Pharmacological Effects : These compounds exhibit analgesic properties in inflammatory pain models, with IC50 values in the low micromolar range. Their bulkier substituents likely impede ion channel pore entry, modulating calcium flux .

Macrocyclic Piperazine Derivatives

Design: Macrocyclic compounds like bis{N-[(pyrrolo[1,2-a]quinoxalin-4-yl)benzyl]-3-aminopropyl}piperazine integrate rigid heterocyclic moieties, enhancing DNA intercalation and anticancer activity . Applications: Such derivatives are explored for anticancer and antimicrobial uses, leveraging their ability to disrupt nucleic acid synthesis .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula Key Substituents Biological Activity Potency/IC50 References
Target Compound C10H24N4 N1: 3-(dimethylamino)propyl Under investigation N/A
1,4-Bis(3-aminopropyl)piperazine C10H24N4 N1, N4: 3-aminopropyl Antimalarial 3× chloroquine
1-(2-Methoxyphenyl)piperazine analogs C14H21ClN3O N4: 2-methoxyphenyl 5-HT1A receptor binding ~10 nM
T-type calcium blockers C20H28N4 N1: tricyclodecane Analgesic (T-channel inhibition) IC50 = 1.2 µM

Table 2: Thermal Stability of Selenogallate Complexes

Compound Decomposition Temperature (°C) Charge-Balancing Cation Reference
[bappH2][Ga2Se4] 250 Protonated BAPP
[Mn(en)3][Ga2Se5] 300 [Mn(en)3]²⁺

Key Research Findings

  • Antimalarial Potency: Bis(3-aminopropyl)piperazine derivatives outperform chloroquine in resistant strains due to dual mechanisms: vacuolar accumulation and β-hematin inhibition .
  • Structural Insights : Asymmetry in the target compound may optimize pharmacokinetics (e.g., reduced metabolic degradation) compared to symmetrical analogs .
  • Thermodynamic Trade-offs: Increased lipophilicity from dimethylamino groups could enhance bioavailability but may reduce thermal stability in coordination complexes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N<sup>1</sup>-(3-dimethylaminopropyl)-N<sup>4</sup>-(3-aminopropyl)piperazine, and how are intermediates purified?

  • Methodology : Synthesis typically involves coupling reactions using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (Et3N) in tetrahydrofuran (THF) as a solvent. For example, HBTU-mediated amide bond formation at room temperature, followed by 12-hour stirring and purification via silica gel column chromatography, yields high-purity intermediates .
  • Key Steps :

  • Solubility optimization : THF enhances reactant solubility.
  • Purification : Column chromatography with gradients of methanol/dichloromethane removes unreacted starting materials.
  • Characterization : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity .

Q. How are structural and purity analyses performed for this compound and its intermediates?

  • Analytical Techniques :

Method Purpose Example Data
<sup>1</sup>H/<sup>13</sup>C NMR Confirm substituent positions and stereochemistryδ 2.3–2.8 ppm (piperazine protons), δ 1.2–1.5 ppm (alkyl chains)
Mass Spectrometry (MS) Verify molecular weight and fragmentation patterns[M+H]<sup>+</sup> peak at m/z 285.2
Infrared Spectroscopy (IR) Identify functional groups (e.g., amine N-H stretches at ~3300 cm<sup>-1</sup>)

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of N<sup>1</sup>-(3-dimethylaminopropyl)-N<sup>4</sup>-(3-aminopropyl)piperazine derivatives?

  • Approach : Molecular docking and dynamics simulations assess interactions with target receptors (e.g., dopamine D3). For example, piperazine derivatives with aryl substituents show higher binding affinity due to π-π stacking with receptor pockets .
  • Case Study : Derivatives with para-chlorophenyl groups exhibit Ki values < 10 nM for D3 receptors, validated via radioligand binding assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar analogs?

  • Data Analysis :

  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on receptor affinity .
  • Experimental Validation : Use orthogonal assays (e.g., functional cAMP assays vs. binding studies) to confirm target engagement .
    • Example : Discrepancies in IC50 values for analogs may arise from differences in cell permeability, resolved via logP measurements or PAMPA assays .

Q. How are reaction conditions optimized to enhance yield and selectivity in multi-step syntheses?

  • Optimization Parameters :

Variable Impact Evidence
Temperature Higher temps (reflux) accelerate coupling but may promote side reactions
Catalyst Palladium catalysts (e.g., PdCl2[P(o-tol)3]2) improve cross-coupling efficiency
Solvent Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution rates
  • Case Study : Using NaCNBH3 in acetic acid for reductive amination minimizes over-alkylation byproducts .

Methodological Challenges and Solutions

Q. What are the limitations of current purification techniques, and how can they be addressed?

  • Issue : Silica gel chromatography struggles with polar intermediates.
  • Solution : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients for high-resolution separation .

Q. How do steric and electronic effects influence the reactivity of piperazine derivatives in nucleophilic substitutions?

  • Steric Effects : Bulky substituents (e.g., 3-methylphenyl) slow reaction kinetics due to hindered access to the amine group .
  • Electronic Effects : Electron-deficient aryl groups (e.g., 4-nitrophenyl) enhance electrophilicity, accelerating SNAr reactions .

Key Recommendations for Researchers

  • Prioritize HPLC-MS for purity assessment of hydrophilic intermediates .
  • Use molecular dynamics simulations to predict conformational stability in biological systems .
  • Address solubility challenges via prodrug strategies (e.g., HCl salt formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.